molecular formula C9H13NO7S2 B158647 2-((3-Amino-4-methoxyphenyl)sulphonyl)ethyl hydrogen sulphate CAS No. 10079-20-6

2-((3-Amino-4-methoxyphenyl)sulphonyl)ethyl hydrogen sulphate

Cat. No.: B158647
CAS No.: 10079-20-6
M. Wt: 311.3 g/mol
InChI Key: WODJSCQBFSWEPY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Amino-4-methoxyphenyl)sulphonyl)ethyl hydrogen sulphate involves several steps. One common method includes the reaction of 3-amino-4-methoxybenzenesulfonyl chloride with ethanol in the presence of a base to form the intermediate compound, which is then treated with sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-((3-Amino-4-methoxyphenyl)sulphonyl)ethyl hydrogen sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((3-Amino-4-methoxyphenyl)sulphonyl)ethyl hydrogen sulphate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((3-Amino-4-methoxyphenyl)sulphonyl)ethyl hydrogen sulphate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulphonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-((4-Amino-3-methoxyphenyl)sulphonyl)ethyl hydrogen sulphate: Similar structure but with different positional isomers.

    Vinyl sulphone ester: Contains a vinyl group instead of the ethyl group.

    2-Anisidine-4-hydroxyethylsulfonesulfateester: Similar functional groups but different overall structure.

Uniqueness

2-((3-Amino-4-methoxyphenyl)sulphonyl)ethyl hydrogen sulphate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .

Properties

IUPAC Name

2-(3-amino-4-methoxyphenyl)sulfonylethyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO7S2/c1-16-9-3-2-7(6-8(9)10)18(11,12)5-4-17-19(13,14)15/h2-3,6H,4-5,10H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODJSCQBFSWEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)CCOS(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864205
Record name 2-(3-Amino-4-methoxybenzene-1-sulfonyl)ethyl hydrogen sulfate
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Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10079-20-6
Record name Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-, 1-(hydrogen sulfate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10079-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethanol, 2-((3-amino-4-methoxyphenyl)sulfonyl)-, 1-(hydrogen sulfate)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-, 1-(hydrogen sulfate)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(3-Amino-4-methoxybenzene-1-sulfonyl)ethyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(3-amino-4-methoxyphenyl)sulphonyl]ethyl hydrogen sulphate
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